3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride CAS 4284-09-7 properties
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride CAS 4284-09-7 properties
An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7): Properties, Synthesis, and Applications
Introduction
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a highly fluorinated aromatic compound with the chemical formula C₇ClF₇.[1][2] Identified by its CAS Registry Number 4284-09-7, this molecule serves as a specialized building block in advanced organic synthesis.[1][2] The dense arrangement of seven fluorine atoms and one chlorine atom on the benzotrifluoride core imparts significant and unique electronic properties, making the aromatic ring highly electron-deficient.[3]
This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of the compound's properties, a plausible synthetic approach, its reactivity profile, key applications, and essential safety protocols. Its utility is primarily found in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, as well as in the development of high-performance materials.[4][5]
Section 1: Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of a compound are foundational to its application in research and synthesis. While comprehensive experimental data is scarce, the following tables summarize known properties and expected spectral features based on its structure and data from analogous compounds.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 4284-09-7 | [1][2][6] |
| Molecular Formula | C₇ClF₇ | [1][2] |
| Molecular Weight | 252.52 g/mol | [1][2] |
| Boiling Point | 137°C | [6] |
| Appearance | Colorless liquid (inferred) | [7] |
| Purity | >98.0% (GC) | [6] |
Spectroscopic Data
The high degree of fluorination dominates the spectroscopic profile of this molecule, particularly in ¹⁹F NMR.
| Technique | Data / Expected Features | Source(s) |
| ¹⁹F NMR | In benzene-d₆, the aromatic fluorine signals are well-resolved and spread over a wide chemical shift range. Peak assignments are as follows: F2 at -118.0 ppm, F4 at -126.5 ppm, F6 at -135.5 ppm, and F5 at -160.5 ppm. The trifluoromethyl (CF₃) group signal is not observed within this frequency region. | [8] |
| Mass Spectrometry (MS) | Expected molecular ion peaks (M⁺) at m/z 252 and 254 corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of CF₃, Cl, and F radicals. | |
| Infrared (IR) Spectroscopy | Expected characteristic peaks include strong C-F stretching vibrations (1100-1400 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). | [9][10] |
| ¹³C NMR Spectroscopy | Expected to show 7 distinct carbon signals. Carbons bonded to fluorine will exhibit large C-F coupling constants. The CF₃ carbon signal would appear as a quartet. | [11] |
Section 2: Synthesis and Reactivity
Plausible Synthetic Pathway: Nucleophilic Aromatic Fluorination (Halex Reaction)
A comparable procedure is the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from a dichlorotrifluoropyridine precursor using anhydrous potassium fluoride (KF) in a polar aprotic solvent like sulfolane at elevated temperatures.[12] The choice of solvent is critical; sulfolane or dimethyl sulfoxide (DMSO) are effective at solubilizing the fluoride salt and promoting the nucleophilic substitution.
Reactivity Profile
The chemical behavior of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is dominated by two key features:
-
Electron-Deficient Aromatic Ring : The powerful electron-withdrawing effects of the four aromatic fluorine atoms and the trifluoromethyl group make the benzene ring highly susceptible to nucleophilic aromatic substitution (SₙAr).[3]
-
Reactive Chlorine Site : The chlorine atom at the C3 position is the most probable site for nucleophilic attack, as the C-Cl bond is weaker than the C-F bonds and chloride is a better leaving group than fluoride. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex molecular architectures.
-
Stable Trifluoromethyl Group : The CF₃ group is generally chemically stable and resistant to hydrolysis, contributing to the overall robustness of molecules that incorporate this moiety.[3]
Section 3: Experimental Protocol and Workflow
The following section provides a generalized, field-proven protocol for the synthesis of a polyfluoroaromatic compound via the Halex reaction, adapted for the preparation of the title compound.
Detailed Protocol: Synthesis via Halex Reaction
Objective: To synthesize 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride from a suitable polychlorinated benzotrifluoride precursor.
Materials:
-
Precursor: 1,3,5-trichloro-2,4,6-trifluorobenzotrifluoride (or similar)
-
Fluorinating Agent: Anhydrous potassium fluoride (spray-dried, <0.1% water)
-
Solvent: Anhydrous sulfolane
-
Inert Gas: Nitrogen or Argon
-
Apparatus: 3-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser with a drying tube.
Procedure:
-
Preparation: The glassware is oven-dried overnight and assembled under a stream of inert gas to ensure anhydrous conditions.
-
Charging the Reactor: The reaction flask is charged with anhydrous potassium fluoride (e.g., 2.5 molar equivalents) and anhydrous sulfolane. The mixture is stirred and heated to approximately 100°C under a slow stream of nitrogen to ensure all components are dry.
-
Addition of Precursor: The polychlorinated benzotrifluoride precursor (1.0 molar equivalent) is added to the stirred slurry.
-
Reaction: The reaction mixture is heated to a temperature between 180-210°C.[13] The progress of the reaction is monitored periodically by taking small aliquots, quenching them with water, extracting with a solvent like dichloromethane, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS). Monitoring is crucial to prevent over-fluorination and maximize the yield of the desired product.
-
Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The entire mixture is poured into a larger volume of ice-cold water.
-
Extraction: The aqueous mixture is extracted three times with dichloromethane or diethyl ether. The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed sequentially with water and saturated sodium chloride solution (brine) to remove residual sulfolane and salts. It is then dried over anhydrous sodium sulfate.[12]
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by fractional distillation to yield the final 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride as a colorless liquid.[12]
Workflow Visualization
The following diagram illustrates the key stages of the proposed synthetic workflow.
Caption: Synthetic workflow for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride.
Section 4: Applications in Research and Development
The unique properties of fluorinated compounds make them indispensable in modern chemistry.
-
Pharmaceutical and Agrochemical Synthesis: The introduction of fluorine atoms or trifluoromethyl groups into bioactive molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[14] 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride serves as a key intermediate, allowing for the incorporation of the C₆F₄(CF₃) moiety into larger, more complex active pharmaceutical ingredients (APIs) and advanced pesticides.[5]
-
Materials Science: The thermal stability and distinct electronic properties of polyfluorinated aromatic compounds make them suitable for developing high-performance materials.[4] This includes specialty polymers, liquid crystals, and components for electronic devices where chemical and thermal resistance are paramount.
-
Proteomics Research: The compound is also supplied as a biochemical for use in proteomics research, where it may be used as a reagent or standard.[1]
Section 5: Safety and Handling
Proper handling of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of the compound and its close analogs.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |
Signal Word: Warning [6] Pictogram: GHS07 (Exclamation Mark)[6]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Eyewash stations and safety showers should be readily accessible.[16]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[16]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[16]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
-
-
General Hygiene: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[17]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[7] Keep containers tightly closed and upright to prevent leakage.[7] Store locked up.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][19]
Section 6: References
-
Fisher Scientific. (2024). Safety Data Sheet for 3-Chlorobenzotrifluoride. Retrieved from Fisher Scientific.
-
Santa Cruz Biotechnology, Inc. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. Retrieved from SCBT.
-
Alachem Co., Ltd. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. Retrieved from Alachem.
-
Vulcanchem. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride. Retrieved from Vulcanchem.
-
Chem-Impex. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. Retrieved from Chem-Impex.
-
ChemicalBook. (n.d.). 3-Chlorobenzotrifluoride - Safety Data Sheet. Retrieved from ChemicalBook.
-
Laboratorium Discounter. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride >98.0%(GC) 25g. Retrieved from Laboratorium Discounter.
-
Apollo Scientific. (2023). Safety Data Sheet for 3-Chloro-2-fluorobenzotrifluoride. Retrieved from Apollo Scientific.
-
DDP Specialty Electronic Materials US, LLC. (2022). Safety Data Sheet for FROTH-PAK™ POLYOL HFO. Retrieved from a DDP Specialty Electronic Materials US, LLC source.
-
ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from ResearchGate.
-
Combi-Blocks. (n.d.). Safety Data Sheet for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. Retrieved from Combi-Blocks.
-
Tetrahedron Scientific Inc. (n.d.). 4284-09-7 | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. Retrieved from Thsci.
-
PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from PubChem.
-
MG Chemicals. (2023). Safety Data Sheet. Retrieved from MG Chemicals.
-
ChemBeaver. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Retrieved from ChemBeaver.
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from The Royal Society of Chemistry.
-
ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis. Retrieved from ChemicalBook.
-
SynQuest Laboratories, Inc. (n.d.). 3-Chloro-2-fluorobenzotrifluoride. Retrieved from SynQuest Laboratories.
-
Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications. Retrieved from Guidechem.
-
TCI Chemicals. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzotrifluoride. Retrieved from TCI Chemicals.
-
Google Patents. (2010). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride. Retrieved from Google Patents.
-
European Patent Office. (n.d.). EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. Retrieved from the European Patent Office.
-
Fisher Scientific. (2012). Safety Data Sheet for 4-Chlorobenzotrifluoride. Retrieved from Fisher Scientific.
-
ChemWhat. (n.d.). 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6. Retrieved from ChemWhat.
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.
-
TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from TCI Chemicals.
-
PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from PubChem.
-
PubChem. (n.d.). 3-Chloro-1,1,1-trifluoropropane. Retrieved from PubChem.
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
-
The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.
-
Patel, D., et al. (2020). Application and Impact of Human Dose Projection from Discovery to Early Drug Development. Journal of Pharmaceutical Sciences.
Sources
- 1. scbt.com [scbt.com]
- 2. 4284-09-7 | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]
- 3. 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (1350637-05-6) for sale [vulcanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
- 7. 3-Chlorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. guidechem.com [guidechem.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. images.thdstatic.com [images.thdstatic.com]
- 19. mgchemicals.com [mgchemicals.com]
